6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, a 2-oxo-2-phenylethoxy group at the 7th position, and a propyl group at the 4th position on the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chromen-2-one core structure.
Etherification: The 2-oxo-2-phenylethoxy group is introduced at the 7th position through an etherification reaction. This involves the reaction of the chromen-2-one derivative with 2-oxo-2-phenylethanol in the presence of a suitable base such as potassium carbonate.
Alkylation: The propyl group is introduced at the 4th position through an alkylation reaction using propyl bromide or propyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of a propyl group.
6-chloro-7-(2-oxo-2-phenylethoxy)-4-butyl-2H-chromen-2-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H17ClO4 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-chloro-7-phenacyloxy-4-propylchromen-2-one |
InChI |
InChI=1S/C20H17ClO4/c1-2-6-14-9-20(23)25-18-11-19(16(21)10-15(14)18)24-12-17(22)13-7-4-3-5-8-13/h3-5,7-11H,2,6,12H2,1H3 |
InChI Key |
QTISGZJXEORXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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